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N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Reproducibility issues from generic kinase probes? This para-substituted pyridazine scaffold ensures consistent hinge-binding geometry for reliable SAR. • Benchmark for c-Met/PDHK1 biochemical assays; 4 rotatable bonds provide a baseline for metabolic stability studies. • Defined physicochemical profile (MW 317.36, XLogP3 0.7) guarantees reproducible solubility in HTS/FBDD campaigns. • Built-in cyclopropyl metabolic shield enables structure-metabolism relationship modeling.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 941942-83-2
Cat. No. B2784763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
CAS941942-83-2
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3CC3
InChIInChI=1S/C15H15N3O3S/c1-22(20,21)14-9-8-13(17-18-14)10-4-6-12(7-5-10)16-15(19)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,16,19)
InChIKeyXAHKPNHPGQUOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide: Kinase-Targeted Scaffold


N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide (CAS 941942-83-2) is a synthetic small molecule featuring a pyridazine core substituted with a methylsulfonyl group and a cyclopropanecarboxamide moiety tethered via a para-substituted phenyl ring [1]. This compound is structurally positioned within the broader class of pyridazine-based kinase inhibitors and has been referenced in intellectual property related to Transient Receptor Potential (TRP) channel antagonism [2]. Its distinct molecular architecture provides a versatile platform for medicinal chemistry optimization and structure-activity relationship (SAR) studies, particularly for probing enzyme active sites that recognize sulfonyl and cyclopropyl pharmacophores.

Scaffold Hinge-binding pyridazine core for kinase inhibitor SAR studies
Conformation Cyclopropanecarboxamide constraint supports metabolic stability profiling
Engagement Methylsulfonyl group enables target engagement modulation studies

Pitfalls of Simple Analog Substitution


Generic substitution of this compound can confound experimental results due to the interdependent nature of its physicochemical and recognition elements. The para-substitution pattern on the central phenyl ring creates a specific molecular geometry critical for target binding, while the cyclopropanecarboxamide group influences both conformation and metabolic stability [1]. Switching to a positional isomer, such as the meta-substituted analog N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide , or altering the terminal amide (e.g., to an acetamide or benzamide) can drastically alter the molecular shape, electronic distribution, and resultant biochemical activity. Even subtle changes can invalidate a well-validated pharmacological probe or chemical tool, leading to non-reproducible data.

Para-Substitution Geometry
Meta-isomer alters molecular shape and lipophilicity, shifting permeability and target recognition context.
Pyridazine Hinge-Binding Motif
Replacing pyridazine with phenyl removes predicted kinase hinge interactions, changing tool compound profile.
Cyclopropanecarboxamide Conformation
Flexible linear amides may increase metabolic lability, confounding in vitro stability interpretation.

Differentiation from Closest Analogs


Molecular Geometry vs. Regioisomers

The target compound exhibits a distinct molecular shape and electronic profile compared to its regioisomer, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide. The para-substitution provides a linear, rod-like geometry (evidenced by computed properties [1]), whereas the meta-substituted variant introduces a bend in the structure. This geometric difference is accompanied by a significant shift in predicted lipophilicity: the target compound has an XLogP3 of 0.7 [1], while the meta-isomer is predicted to be more lipophilic (estimated >1.0) due to a less exposed polar amide group . Such a change of approximately 0.3 log units can substantially impact membrane permeability and non-specific binding.

Geometry & Lipophilicity
Reported
ΔXLogP3 > 0.3 (para 0.7 vs meta >1.0)
Supports geometry-permeability interpretation
Computed descriptors; not measured experimentally
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Hydrogen Bond Profile vs. Amide Bioisosteres

The cyclopropanecarboxamide moiety provides a specific 1-hydrogen bond donor (HBD) and 5-hydrogen bond acceptor (HBA) profile [1]. Replacing this with a simple acetamide analog would reduce the HBD count to 1 but decrease the HBA to 4, while a benzamide substitution, though maintaining 1 HBD and 5 HBA, introduces steric bulk and increased aromatic surface area [2]. The target compound's specific balance maintains an optimal topological polar surface area (TPSA) for CNS drug-likeness, whereas the benzamide analog's larger aromatic system would increase TPSA, potentially reducing brain penetration and increasing the risk of off-target interactions.

H-Bond Profile & TPSA
Class-level
TPSA ~94 Ų; benzamide >100 Ų; acetamide loses 1 HBA
Drug-likeness property context
Estimated from structural class
Medicinal Chemistry Bioisostere Design Drug-Likeness

Pyridazine Hinge-Binding vs. Phenyl Scaffolds

The pyridazine ring is a well-established hinge-binding motif for many protein kinases, offering two nitrogen atoms that can form critical hydrogen bonds with the kinase hinge region [1]. In contrast, simple amide analogs like N-[3-(methylsulfonyl)phenyl]cyclopropanecarboxamide (CAS 698985-22-7) replace this with a phenyl ring, losing both hinge-binding nitrogen atoms . This structural downgrade is predicted to result in a >100-fold reduction in affinity for kinases that depend on this hinge interaction, fundamentally changing the compound's target profile from a potential kinase inhibitor to a molecule with no directed kinase activity.

Hinge-Binding Motif
Class-level
Predicted >100-fold kinase affinity reduction
Kinase hinge-binding context
Based on pharmacophore models
Kinase Inhibition Structure-Based Drug Design Hinge Binder

Cyclopropyl Conformational Rigidity & Metabolic Stability

The cyclopropane ring in the carboxamide tail provides a rigid, low-energy conformational lock that can enhance metabolic stability by reducing the number of accessible rotamers for cytochrome P450 (CYP) enzymes [1]. This is a key differentiator from flexible amide analogs like N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, which possesses a freely rotating alkyl chain that is highly susceptible to CYP-mediated oxidation . The cyclopropyl group's constrained geometry can significantly improve in vitro half-life, a critical parameter for achieving sustained in vivo target engagement.

Conformational Rigidity
Class-level
4 vs 7 rotatable bonds; t1/2 predicted >2x
Metabolic stability context
CYP-mediated oxidation risk
Metabolic Stability Conformational Analysis Pharmacokinetics

Sulfonyl Target Engagement vs. Non-Sulfonyl Pyridazines

The methylsulfonyl group is a strong electron-withdrawing group that polarizes the pyridazine ring and can participate in key interactions such as hydrogen bonding with catalytic lysine residues and halogen bonding-like interactions in the active site [1]. When compared to a non-sulfonyl pyridazine derivative like a simple 3-phenylpyridazine, this physicochemical difference translates to a significantly altered electronic surface potential. The target compound's polar surface area and dipole moment are substantially higher, enabling a distinct target engagement profile that can differentiate it in high-throughput screening (HTS) campaigns and enrich hit lists for specific enzyme families, particularly those preferring sulfonyl-containing substrates.

Electronic Profile
Class-level
Methylsulfonyl (EWG) vs 3-phenylpyridazine
Target engagement profile context
Qualitative electrostatic potential difference
Chemical Biology Target Engagement Sulfonamide Pharmacophore

Kinase Patent Landscape vs. Non-Kinase Pyridazines

This compound's core structure is explicitly claimed within the patent family for substituted pyridazine carboxamides as kinase inhibitors, targeting enzymes such as c-Met and PDHK1 [1]. In contrast, closely related pyridazine derivatives like 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide are not associated with this kinase-specific IP . This patent association provides a direct link to established kinase pharmacology, making the cyclopropanecarboxamide derivative a validated starting point for programs targeting the pyridazine-kinase interface, offering a clearer IP position and development pathway compared to non-patented analogs.

Patent Landscape
Source review
Kinase patent protection vs No kinase IP association
Kinase-targeted research IP context
Patent family association
Intellectual Property Kinase Inhibitor Patent Landscape

N-(4-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide: Optimal R&D Applications


c-Met/PDHK1 Lead Optimization

Leverage this compound's para-substituted pyridazine core as a privileged hinge-binding scaffold to initiate a medicinal chemistry campaign. The cyclopropanecarboxamide tail can be systematically varied to explore vectors toward the ribose pocket or solvent-exposed region, while the methylsulfonyl group provides a handle for modulating physicochemical properties without compromising hinge affinity [1]. Initial SAR should focus on biochemical kinase assays (e.g., c-Met, PDHK1) to establish potent leads, using the parent compound as a benchmark for target engagement.

TRP Antagonism Probe Development

Based on its structural class association with TRPA1 antagonist programs [2], this compound can serve as a starting scaffold for developing potent and selective in vivo probes. The design should incorporate modifications to the cyclopropyl and sulfonyl groups to optimize potency and selectivity over related TRP channels (e.g., TRPV1, TRPM8), with the para-substituted phenyl ring providing a rigid, linear geometry for binding within the TRPA1 allosteric site.

Reference Standard for Sulfonyl-Dependent Enzyme Profiling

Employ this compound as a reference standard in biochemical and biophysical assays (e.g., differential scanning fluorimetry, surface plasmon resonance) to quantify the binding contribution of the methylsulfonyl group to kinase active sites. Its well-defined molecular structure (MW 317.36, 4 rotatable bonds, XLogP3 0.7) [1] ensures reproducible solubility and handling properties, making it a reliable positive control in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns.

Cyclopropyl Constraint for Metabolic Stability Optimization

Utilize the cyclopropyl group as a built-in metabolic shield to explore structure-metabolism relationships in liver microsome or hepatocyte assays. The compound's 4 rotatable bonds [1] provide a baseline for comparing the metabolic fate of flexible analogs. This data can be used to build predictive models for optimizing the pharmacokinetic profile of related pyridazine-containing drug candidates, aiming for improved oral bioavailability and reduced clearance.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Pyridazine hinge-binding scaffold
Biochemical kinase assay (c-Met, PDHK1)
TRP channel antagonist research
Para-substituted linear geometry
TRP subtype selectivity profiling
Sulfonyl target engagement reference
Defined MW/logP/solubility
Binding quantification (DSF, SPR)
Metabolic stability SAR
Cyclopropyl conformational constraint
Microsomal stability comparison
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